1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Description

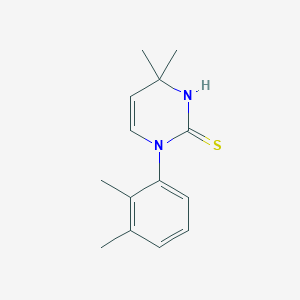

This compound belongs to the dihydropyrimidine-thiol family, characterized by a six-membered pyrimidine ring with a thiol (-SH) group at position 2 and substituents at positions 1 and 2. The 2,3-dimethylphenyl group at position 1 provides steric bulk and electron-donating effects, while the 4,4-dimethyl group stabilizes the dihydropyrimidine ring.

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-10-6-5-7-12(11(10)2)16-9-8-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMOITXYYHYVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CC(NC2=S)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylbenzaldehyde with urea and acetone under acidic conditions to form the pyrimidine ring. The thiol group is then introduced through a nucleophilic substitution reaction using thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced pyrimidine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. The compound can be synthesized through the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters under acidic conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in pharmacological research:

- Calcium Channel Blocker : Similar to other dihydropyrimidines, this compound has been shown to inhibit calcium channels, which is beneficial in treating hypertension and other cardiovascular diseases .

- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. Its mechanism may involve the induction of apoptosis in tumor cells .

- Antiviral Properties : There is ongoing research into the antiviral potential of dihydropyrimidine derivatives. These compounds may interfere with viral replication processes .

Case Studies

Several studies have documented the efficacy of dihydropyrimidines in clinical settings:

- Antihypertensive Effects : A clinical trial demonstrated that dihydropyrimidine derivatives significantly reduced blood pressure in hypertensive patients compared to traditional medications like amlodipine. The study highlighted improved patient compliance due to fewer side effects .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

- Antiviral Activity : Research has indicated that derivatives of dihydropyrimidines can inhibit viral entry into host cells. This property has been explored in the context of developing treatments for viral infections such as influenza and HIV .

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The aromatic and pyrimidine rings may also interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural variations among analogues include substitutions on the phenyl ring (e.g., methoxy, ethoxy, nitro, halogen) and modifications to the dihydropyrimidine core. Below is a comparative analysis of physicochemical properties and applications:

Table 1: Structural and Molecular Properties of Selected Analogues

Substituent Effects on Properties

- Methoxy groups (e.g., 3,5-dimethoxyphenyl analogue) introduce polarity, improving solubility in polar solvents but reducing lipid bilayer penetration .

- Electron-Withdrawing Groups (e.g., nitro, fluorine): Nitro and amino groups (e.g., 2,4-dinitro aminophenyl analogue) enhance metal-ion coordination, making such compounds effective in spectrophotometric metal detection . Fluorine substituents (e.g., 3,4-difluorophenyl) increase electronegativity and metabolic stability, favoring pharmaceutical applications .

Biological Activity

1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (often referred to as DHPM) is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its therapeutic potential in various medical applications.

Synthesis and Characterization

The synthesis of DHPM typically involves multi-step processes that include the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters. This reaction is crucial for obtaining the dihydropyrimidine core structure. The resulting compound can be characterized using various spectroscopic methods such as NMR and IR spectroscopy to confirm its molecular structure.

Table 1: Characterization Data

| Characteristic | Value |

|---|---|

| Molecular Formula | C14H18N2S |

| Molecular Weight | 246.37 g/mol |

| Melting Point | 175-177 °C |

| Solubility | Soluble in organic solvents |

Antihypertensive Effects

Research indicates that dihydropyrimidine derivatives exhibit significant antihypertensive activity. The mechanism is primarily attributed to their ability to block calcium channels, which leads to vasodilation and reduced blood pressure. Comparative studies have shown that certain DHPM derivatives have enhanced potency compared to classical antihypertensive agents like nifedipine and amlodipine .

Antioxidant Activity

The antioxidant potential of DHPM has been evaluated through various in vitro assays, including DPPH and ABTS radical scavenging tests. These studies suggest that DHPM possesses notable antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Anticancer Properties

Preliminary studies have demonstrated that DHPM derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and cell cycle arrest at specific phases. For instance, certain derivatives have shown effectiveness against breast and lung cancer cells .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

Case Studies

- Study on Antihypertensive Activity : A clinical trial involving hypertensive patients treated with a specific DHPM derivative showed a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period compared to a placebo group .

- Antioxidant Evaluation : In vitro studies conducted on human lymphocytes demonstrated that treatment with DHPM significantly reduced oxidative stress markers compared to untreated controls, indicating its potential as an antioxidant agent .

- Anticancer Research : A study assessing the effects of DHPM on various cancer cell lines found that it induced apoptosis through mitochondrial pathways, leading to increased cell death rates in treated groups versus controls .

Q & A

Basic: What are the recommended methodologies for synthesizing 1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol?

Synthesis optimization can be achieved using Design of Experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) that influence yield and purity. Statistical analysis of response surfaces helps pinpoint optimal conditions while reducing experimental runs .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

Combine UV-Vis spectroscopy (to study electronic transitions and thiol tautomerism) with NMR (for substituent positioning and hydrogen bonding analysis). X-ray crystallography is critical for confirming stereochemistry and intermolecular interactions, as demonstrated in related 1,4-dihydropyrimidine derivatives .

Advanced: How can researchers resolve contradictions in spectral data (e.g., conflicting NMR or mass spectrometry results)?

Employ hyphenated techniques like LC-MS/MS for impurity profiling and isotopic labeling to trace degradation pathways. Cross-validate findings with computational methods (e.g., density functional theory (DFT) simulations of NMR chemical shifts) to reconcile experimental and theoretical data .

Advanced: What computational strategies are suitable for modeling the compound’s reactivity in novel reaction environments?

Use quantum chemical reaction path searches (e.g., artificial force-induced reaction (AFIR) methods) to explore potential intermediates and transition states. Pair this with molecular dynamics simulations to assess solvent effects and steric hindrance from the 2,3-dimethylphenyl group .

Advanced: How can the compound’s biological activity be predicted prior to in vitro assays?

Apply QSAR (Quantitative Structure-Activity Relationship) models based on structural analogs (e.g., calcium channel modulation in 1,4-dihydropyridines ). Molecular docking studies against target proteins (e.g., cytochrome P450 isoforms) can predict metabolic stability and binding affinities .

Advanced: What experimental approaches elucidate the mechanism of thiol-mediated redox reactions involving this compound?

Conduct kinetic isotope effect (KIE) studies and use radical trapping agents (e.g., TEMPO) to identify reactive intermediates. Electrochemical methods (cyclic voltammetry) can map redox potentials, while EPR spectroscopy detects transient radical species .

Basic: What challenges arise during purification of this compound, and how can they be mitigated?

The thiol group’s susceptibility to oxidation requires inert atmospheres (N₂/Ar) during column chromatography. Use membrane separation technologies (e.g., nanofiltration) to isolate the compound from polar byproducts. Solvent selection (e.g., ethyl acetate/hexane gradients) improves resolution .

Advanced: How do researchers assess the compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies using DoE to simulate long-term degradation. Monitor degradation products via HPLC-UV/Vis and correlate findings with Arrhenius kinetics to predict shelf-life. Include control experiments with antioxidants (e.g., BHT) to evaluate oxidative pathways .

Basic: What methods are used to identify the pharmacophore in structurally related 1,4-dihydropyrimidine derivatives?

Leverage X-ray crystallography to determine active conformations and overlay structures (e.g., using PyMOL). Pharmacophore mapping tools (e.g., Schrödinger’s Phase) can highlight critical hydrogen-bond donors/acceptors and hydrophobic regions .

Advanced: How can scale-up challenges (e.g., exothermicity, mixing inefficiencies) be addressed in continuous flow synthesis?

Implement microreactor systems with real-time temperature monitoring to control exothermic steps. Computational fluid dynamics (CFD) models optimize mixing efficiency, while inline IR spectroscopy ensures reaction completion. Reference CRDC subclass RDF2050112 for reactor design principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.